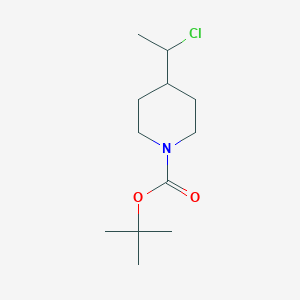
3-Ethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxypentane is an organic compound with the molecular formula C7H16O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
3-Ethoxypentane can be synthesized through several methods. One common synthetic route involves the reaction of 3-pentanol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
3-Ethoxypentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Ethoxypentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in studies involving ether metabolism and its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism by which 3-Ethoxypentane exerts its effects involves its interaction with molecular targets through its ether functional group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in oxidation reactions, the ether oxygen can facilitate the transfer of electrons, leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
3-Ethoxypentane can be compared with other ethers such as diethyl ether and ethyl methyl ether. While all these compounds share the ether functional group, this compound has a unique structure with an ethoxy group attached to a pentane chain, which can influence its reactivity and applications. Similar compounds include:
- Diethyl ether
- Ethyl methyl ether
- 3-Ethylpentane
These compounds differ in their molecular structure and physical properties, which can affect their use in various chemical reactions and applications.
Propriétés
Numéro CAS |
36749-13-0 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
3-ethoxypentane |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
BMAINLNHNVARHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


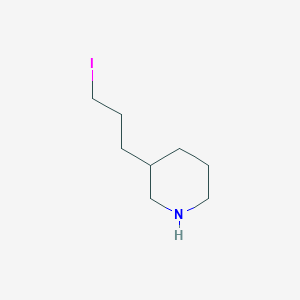
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
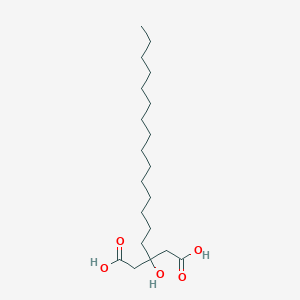
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
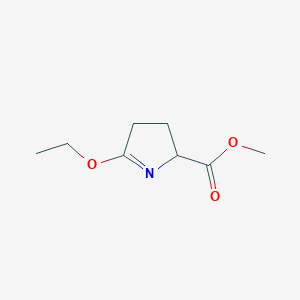
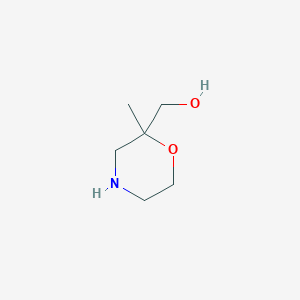
![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)
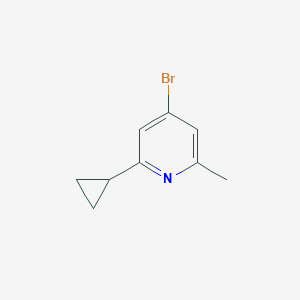
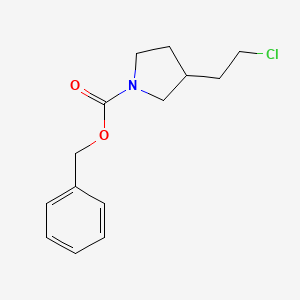
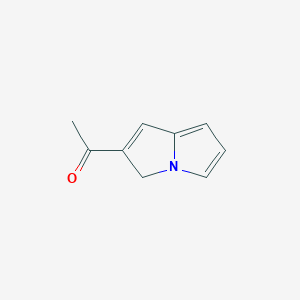
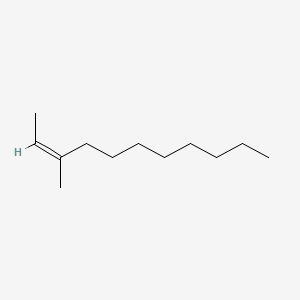

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
